molecular formula C18H15BrN2O B4593792 (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE

Cat. No.: B4593792
M. Wt: 355.2 g/mol
InChI Key: LXYMSIWJYFTADD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into corresponding alcohols or alkanes.

    Substitution: The bromine atom on the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of

Properties

IUPAC Name

(E)-3-(4-bromo-2-ethylpyrazol-3-yl)-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-2-21-17(16(19)12-20-21)9-10-18(22)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMSIWJYFTADD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C=CC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)Br)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
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(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
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(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
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(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
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(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
Reactant of Route 6
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(E)-3-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE

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